molecular formula C14H17N3O4S B5508577 N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide

N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide

Cat. No. B5508577
M. Wt: 323.37 g/mol
InChI Key: MWILADYIHWAIPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including those related to "N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)butanamide", involves reactions that yield compounds with potential muscle relaxant and anticonvulsant activities. For instance, the preparation of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives showcases a method to obtain compounds with significant biological activity. The synthesis emphasizes the role of the 3-amino moiety and the isoxazolyl 5-amino group in determining activity levels (Tatee et al., 1986).

Molecular Structure Analysis

The molecular structure of related compounds, such as "1-(4-methylbenzoyl)-3-(4 aminosulfonylphenyl)thiourea", provides insight into the chemical framework of this compound. X-ray diffraction data reveal the intricacies of bond lengths and angles, contributing to our understanding of the steric and electronic influences on chemical reactivity and interactions (Saeed, Mumtaz, & Flörke, 2010).

Chemical Reactions and Properties

The compound's reactivity, such as in the case of N-Ethyl-5-phenylisoxazolium 3 - sulfonate (Woodward's Reagent K), showcases its potential for nucleophilic side chain reactions in proteins. This reactivity is critical for understanding the compound's chemical behavior and its interactions with biological molecules (Llamas et al., 1986).

Physical Properties Analysis

The study of composite NF membranes incorporating Poly[(4-aminophenyl)sulfonyl]butanediamide (PASB) highlights the physical properties relevant to this compound, such as solubility, stability, and membrane performance (Padaki et al., 2013).

Chemical Properties Analysis

The compound's chemical properties, such as its potential for photochemical decomposition, indicate its photolability and the formation of various photoproducts. Understanding these properties is crucial for predicting its behavior under different environmental conditions and its interactions with other chemical entities (Zhou & Moore, 1994).

properties

IUPAC Name

N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4S/c1-3-4-14(18)15-11-5-7-12(8-6-11)22(19,20)17-13-9-10(2)21-16-13/h5-9H,3-4H2,1-2H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWILADYIHWAIPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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